Product packaging for 1-Hydroxy-1,2,3-triazole(Cat. No.:)

1-Hydroxy-1,2,3-triazole

Cat. No.: B8525267
M. Wt: 85.07 g/mol
InChI Key: FQKFPGMGQXQHLP-UHFFFAOYSA-N
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Description

Significance of the 1,2,3-Triazole Scaffold in Modern Chemical Sciences

The 1,2,3-triazole ring system has emerged as a crucial scaffold in medicinal chemistry and various other chemical sciences due to its unique structural characteristics, synthetic accessibility, and wide-ranging pharmacological potential. tandfonline.com This five-membered heterocyclic ring containing three nitrogen atoms is not found in nature, yet it is the subject of intense investigation by synthetic chemists. acs.org Its prominence has grown significantly, finding applications in drug discovery, agrochemicals, and material science. acs.orgtandfonline.com

The 1,2,3-triazole moiety is considered a valuable pharmacophore, a bioisostere, and a linker in drug design. tandfonline.comnih.gov Its ability to mimic other functional groups, such as amide bonds and other heterocyclic rings, makes it a versatile tool for creating new drug analogs with improved properties. unimore.itnih.gov The stability of the triazole ring under various conditions, including hydrolysis, oxidation, and reduction, further enhances its utility in the development of new therapeutic agents. unimore.it Consequently, derivatives of 1,2,3-triazole have shown a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.comtandfonline.comnih.govclockss.org

Evolution of 1,2,3-Triazole Chemistry and the Impact of "Click Chemistry"

The synthesis of 1,2,3-triazoles has evolved significantly over the years. The initial method, the Huisgen 1,3-dipolar cycloaddition, involved the reaction of azides and alkynes under thermal conditions, which often resulted in a mixture of regioisomers and required high temperatures. acs.orgpcbiochemres.com

A revolutionary advancement in 1,2,3-triazole synthesis came with the advent of "click chemistry," a concept introduced by K. Barry Sharpless in 2001. acs.orgpcbiochemres.comacs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, offering high yields, regioselectivity (specifically forming the 1,4-disubstituted regioisomer), and tolerance to a wide range of functional groups under mild, often aqueous, conditions. acs.orgnih.govnih.govuq.edu.au This has made the synthesis of 1,4-disubstituted 1,2,3-triazoles highly efficient and reliable. acs.orgnih.gov Further developments led to the use of ruthenium catalysts, which selectively produce the 1,5-disubstituted regioisomers. acs.orgnih.gov These advancements have greatly accelerated drug discovery and the creation of compound libraries for structure-activity relationship studies. tandfonline.comnih.gov

Unique Structural and Electronic Features of 1-Hydroxy-1,2,3-triazole

This compound (C₂H₃N₃O) is a specific derivative of the 1,2,3-triazole scaffold with distinct structural and electronic properties. nih.gov The parent 1H-1,2,3-triazole is an aromatic compound due to the delocalization of 6π electrons within the sp2 hybridized ring atoms. tandfonline.com The introduction of a hydroxyl group at the N1 position influences the electronic nature of the ring.

The 1,2,3-triazole ring itself possesses a significant dipole moment and can participate in hydrogen bonding and dipole interactions, which are crucial for binding to biological targets. nih.govnih.gov The presence of the hydroxyl group in this compound introduces an acidic proton and an additional site for hydrogen bonding, potentially modulating its interaction with biological receptors. The structure of the O- and N-benzylated products of this compound has been elucidated using 13C NMR spectroscopy, showing characteristic shifts for the CH2 carbon signals. acs.org

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂H₃N₃O
Molecular Weight85.07 g/mol
AppearanceSolid
Melting PointData not readily available
Boiling PointData not readily available

Note: Detailed experimental data for some physical properties of the unsubstituted this compound are not widely published.

Overview of Key Research Domains for this compound

Research on 1-hydroxy-1,2,3-triazoles and their derivatives spans several key areas, primarily driven by their synthetic utility and potential applications in various fields.

One significant area of research is in organic synthesis . This compound serves as a precursor for the synthesis of various substituted triazoles. For instance, its O-benzylated derivative, 1-(benzyloxy)-1,2,3-triazole, can be selectively metalated at the 5-position and subsequently reacted with various electrophiles to introduce carbon, halogen, sulfur, silicon, and tin substituents. acs.orgexlibrisgroup.com Subsequent debenzylation affords the corresponding 5-substituted 1-hydroxy-1,2,3-triazoles. acs.orgexlibrisgroup.com The synthesis of α-hydroxy-1,2,3-triazoles has also been explored, with these compounds being investigated as potential inhibitors of the glycine (B1666218) transporter 1 (GlyT1). scielo.brresearchgate.net

Another important research domain is in the field of energetic materials . The high nitrogen content of the triazole ring makes it a candidate for such applications. wikipedia.org For example, 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole, a hybrid molecule combining 1-hydroxy-tetrazole and 1-hydroxy-1,2,4-triazole (B1258715) motifs, has been synthesized and characterized for its energetic properties. rsc.org While this specific example is a 1,2,4-triazole, the underlying principle of utilizing N-hydroxy-triazoles in energetic materials is an active area of investigation.

In medicinal chemistry , while the broader 1,2,3-triazole scaffold is extensively studied, research specifically on this compound derivatives is also emerging. The 4-hydroxy-1,2,3-triazole system has been investigated as a bioisostere for the carboxyl group in glutamate (B1630785) analogs, demonstrating its potential to modulate the acidic properties of lead compounds. unito.it The synthesis of β-hydroxy-1,2,3-triazole derivatives has been achieved through green catalytic methods, highlighting the ongoing efforts to develop environmentally friendly synthetic routes for this class of compounds. sioc-journal.cnresearchgate.net

Table 2: Selected Research Applications of this compound Derivatives

Derivative ClassResearch ApplicationKey Findings
5-Substituted-1-hydroxy-1,2,3-triazolesOrganic SynthesisVersatile intermediates for introducing various functional groups at the 5-position of the triazole ring. acs.orgexlibrisgroup.com
α-Hydroxy-1,2,3-triazolesMedicinal ChemistryInvestigated as potential inhibitors of glycine transporter 1 (GlyT1) for cognitive disorders. scielo.brresearchgate.net
4-Hydroxy-1,2,3-triazolesMedicinal ChemistryUsed as a bioisostere for carboxylic acids in drug design. unito.it
β-Hydroxy-1,2,3-triazolesGreen ChemistrySynthesized using efficient and recyclable catalytic systems in aqueous media. sioc-journal.cn
N-Hydroxy-triazole containing hybridsEnergetic MaterialsExplored for the development of new energetic materials with tailored properties. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3N3O B8525267 1-Hydroxy-1,2,3-triazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H3N3O

Molecular Weight

85.07 g/mol

IUPAC Name

1-hydroxytriazole

InChI

InChI=1S/C2H3N3O/c6-5-2-1-3-4-5/h1-2,6H

InChI Key

FQKFPGMGQXQHLP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Hydroxy 1,2,3 Triazole and Its Derivatives

Historical and Modern Approaches to 1,2,3-Triazole Ring Formation

The foundational method for constructing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition. Over the years, this reaction has been refined to offer greater control over the regioselectivity of the products, leading to the development of distinct isomers.

Huisgen 1,3-Dipolar Cycloaddition in 1-Hydroxy-1,2,3-triazole Synthesis

The Huisgen 1,3-dipolar cycloaddition is a thermal reaction between a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne) to form a five-membered heterocyclic ring. nih.govacs.orgwikipedia.org This reaction, while fundamental, often requires elevated temperatures and can lead to a mixture of regioisomers, namely the 1,4- and 1,5-disubstituted 1,2,3-triazoles, when unsymmetrical alkynes are used. nih.govnsf.gov

In the context of this compound synthesis, the traditional Huisgen cycloaddition can be employed by reacting an appropriate azide (B81097) with an alkyne bearing a hydroxyl group. However, the lack of regioselectivity remains a significant drawback of the purely thermal approach. nih.gov

Regioselective Synthesis of 1,4- and 1,5-Disubstituted 1-Hydroxy-1,2,3-triazoles

Achieving regioselectivity in the synthesis of substituted 1-hydroxy-1,2,3-triazoles is crucial for their application in various fields. Modern synthetic methods have largely focused on catalytic approaches to control the formation of either the 1,4- or 1,5-isomer.

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most commonly achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Conversely, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has emerged as the premier method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. acs.orgnih.gov Metal-free approaches have also been developed, offering alternative pathways to specific regioisomers. For instance, the reaction of β-ketoesters with azides can lead to the formation of 5-hydroxy-1,2,3-triazoles.

Catalytic Strategies in the Synthesis of this compound Systems

The advent of catalytic methods has revolutionized the synthesis of 1,2,3-triazoles, providing high yields and excellent regiocontrol under mild reaction conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Hydroxy-Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and is the most widely used method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org This reaction proceeds with high efficiency and tolerates a wide range of functional groups. mdpi.com

In the synthesis of hydroxy-triazoles, CuAAC can be employed by reacting an azide with a propargyl alcohol derivative. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

A study on the synthesis of α-hydroxy-1,2,3-triazoles utilized a Cu(I)-catalyzed cycloaddition between various propargyl alcohols and aryl azides. The reactions were carried out under mild conditions, affording the desired 1,4-disubstituted α-hydroxy-1,2,3-triazoles in moderate to good yields.

Table 1: Copper-Catalyzed Synthesis of α-Hydroxy-1,2,3-triazoles

Alkyne Substrate Azide Substrate Catalyst Solvent Yield (%)
Propargyl alcohol Phenyl azide CuSO₄·5H₂O/NaAsc t-BuOH/H₂O 85
1-Phenylprop-2-yn-1-ol 4-Methoxyphenyl azide CuI THF 78

This table presents a selection of reported examples and is for illustrative purposes.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Hydroxy-Triazoles

The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary regioselectivity to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles. acs.orgnih.gov This method is particularly valuable as the 1,5-isomers are often more challenging to synthesize through other routes. The most common catalysts for RuAAC are ruthenium(II) complexes such as [Cp*RuCl(COD)]. acs.orgnih.gov

While the application of RuAAC to the synthesis of a broad range of molecules is well-documented, specific examples for the synthesis of 1-hydroxy-1,2,3-triazoles are less common in the literature. However, the general principles of RuAAC suggest that the reaction of an azide with a hydroxyl-containing alkyne in the presence of a suitable ruthenium catalyst would be a viable route to 1,5-disubstituted hydroxy-triazoles. The reaction is known to tolerate various functional groups, and the hydroxyl group is not expected to interfere with the catalytic cycle. acs.org

Table 2: General Conditions for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition

Ruthenium Catalyst Typical Solvents Temperature Range (°C) Key Feature
[CpRuCl(COD)] Toluene, Dioxane, THF Room Temp. to 80 High regioselectivity for 1,5-isomers

This table outlines general conditions for RuAAC and is not specific to hydroxy-triazole synthesis due to limited direct literature.

Metal-Free and Organocatalytic Approaches

Concerns about the potential toxicity of residual metals from catalytic processes have driven the development of metal-free and organocatalytic methods for 1,2,3-triazole synthesis.

A notable metal-free approach for the synthesis of 5-hydroxy-1,2,3-triazoles involves the cycloaddition of aryl azides with β-ketoesters. nih.gov This reaction proceeds in the presence of a base, and the substitution pattern of the β-ketoester plays a crucial role in determining the final product. When 2-alkyl-substituted β-ketoesters are used, 5-hydroxy-1,2,3-triazoles are obtained in high yields as single regioisomers. In contrast, 2-unsubstituted β-ketoesters lead to the formation of 5-methyl-1,2,3-triazoles. nih.gov

Organocatalysis has also emerged as a powerful tool for the synthesis of 1,2,3-triazoles. These reactions often involve the activation of one of the reacting partners by a small organic molecule. For instance, the reaction of nitroalkenes with azides can be catalyzed by organocatalysts to produce substituted triazoles. While specific applications for the synthesis of 1-hydroxy-1,2,3-triazoles are still being explored, the versatility of organocatalysis suggests its potential in this area. sci-hub.sersc.org

Table 3: Metal-Free Synthesis of 5-Hydroxy-1,2,3-triazoles from β-Ketoesters

β-Ketoester Substrate Aryl Azide Substrate Base Solvent Yield (%)
Ethyl 2-methylacetoacetate Phenyl azide DBU Acetonitrile (B52724) 95
Ethyl 2-ethylacetoacetate 4-Nitrophenyl azide DBU Acetonitrile 92

Data compiled from a study on the cycloaddition of β-ketoesters and azides. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of 1,2,3-triazole derivatives, including hydroxy-substituted variants, has increasingly evolved to align with the principles of green chemistry, which prioritize the use of environmentally benign solvents, energy-efficient methods, and recyclable catalysts. consensus.appresearchgate.net A key focus has been the replacement of hazardous organic solvents with greener alternatives. Water, in particular, has been successfully employed as a solvent for the synthesis of β-hydroxy-1,2,3-triazoles. rsc.org For instance, a three-component azide-epoxide-alkyne cycloaddition reaction can be effectively catalyzed by a Cu(II)-azide complex in water, demonstrating a sustainable approach. rsc.org This method not only provides a green solvent system but also allows for the reaction to proceed under mild conditions. rsc.org

Another green solvent, glycerol, has been identified as an effective medium for one-pot, three-component reactions to synthesize 1,2,3-triazoles at room temperature. consensus.app Furthermore, deep eutectic solvents (DES) are emerging as promising green solvent systems. consensus.app A novel Cu(II)-acidic deep eutectic solvent has been developed that facilitates the synthesis of 1,4-disubstituted 1,2,3-triazoles with high yields and allows for the catalyst and solvent to be reused multiple times. consensus.app

Energy efficiency is another cornerstone of green synthesis. Microwave-assisted synthesis has become a prominent technique, offering significant advantages over conventional heating methods, including drastically reduced reaction times, higher yields, and cleaner reaction profiles. nih.govnih.govrsc.org This method minimizes energy consumption and often reduces the need for harsh reaction conditions. rsc.org The use of ultrasound is another nonconventional energy source that promotes green chemistry in triazole synthesis. nih.govmdpi.com These alternative energy sources contribute to making the synthesis of hydroxy-triazoles more sustainable and environmentally friendly. rsc.org

Convergent and Divergent Synthetic Routes

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like hydroxy-triazole scaffolds from simple starting materials in a single operation. rsc.org These reactions are characterized by high atom and step economy, operational simplicity, and the ability to generate structural diversity. rsc.orgnih.gov A prominent example is the one-pot, three-component "click reaction" for synthesizing β-hydroxy-1,2,3-triazoles. researchgate.netresearchgate.net This reaction involves the in situ formation of 2-azidoalcohols from epoxides and sodium azide, which then undergo a smooth coupling with terminal alkynes. researchgate.net This process proceeds efficiently in water at room temperature, often without the need for additional acid catalysis, yielding β-hydroxytriazoles with high regioselectivity and in excellent yields. researchgate.net

Various catalytic systems have been developed to facilitate these MCRs. Heterogeneous catalysts, including copper ferrite (B1171679) nanoparticles and Cu/Cu₂O nanoparticles, have been employed for the synthesis of β-hydroxy-triazoles from epoxides, sodium azide, and alkynes in water. researchgate.net Metal-free, base-promoted MCRs have also been reported, further enhancing the green credentials of these synthetic routes. rsc.org The versatility of MCRs allows for the creation of diverse molecular scaffolds; for instance, a high-order, one-pot six-component reaction has been developed to synthesize novel linked 1,5-disubstituted tetrazole-1,2,3-triazole hybrids. nih.gov This demonstrates the power of MCRs to construct complex, hybrid molecules through a cascade of sequential reactions. nih.gov

A high-yielding and versatile method for the synthesis of 5-hydroxy-1,2,3-triazoles involves the cycloaddition reaction of β-ketoesters with azides. nih.govnih.govacs.org This reaction pathway demonstrates a divergent nature, where the substitution pattern on the β-ketoester dictates the final product. acs.orgresearchgate.net When 2-alkyl-substituted β-ketoesters are reacted with aryl azides, the corresponding 5-hydroxy-1,2,3-triazoles are formed in high yields as single regioisomers. nih.govnih.gov In contrast, the use of 2-unsubstituted β-ketoesters under similar conditions leads to the formation of 5-methyl-1,2,3-triazoles. nih.govresearchgate.net

The reaction is typically promoted by a base. An effective protocol uses 1,2-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile at 50 °C. acs.org The reaction is sensitive to the electronic properties of the substituents on the aryl azide, with electron-neutral azides generally providing the highest yields. acs.org Phase-transfer catalysis offers an alternative mild and efficient condition for this transformation. Using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst with potassium hydroxide (B78521) in diethyl ether allows the reaction to proceed at room temperature. nih.gov

The table below summarizes the synthesis of various 5-hydroxy-1,2,3-triazoles from 2-alkyl-substituted β-ketoesters and aryl azides using a DBU-promoted method. acs.org

EntryAryl Azideβ-KetoesterProductYield (%)
1Phenyl azideEthyl 2-methylacetoacetate5a87
24-Methylphenyl azideEthyl 2-methylacetoacetate5b86
34-Methoxyphenyl azideEthyl 2-methylacetoacetate5c77
44-Chlorophenyl azideEthyl 2-methylacetoacetate5d85
54-Bromophenyl azideEthyl 2-methylacetoacetate5e88
64-Trifluoromethylphenyl azideEthyl 2-methylacetoacetate5f60
74-Nitrophenyl azideEthyl 2-methylacetoacetate5g55
8Phenyl azideEthyl 2-ethylacetoacetate5h91

Data sourced from The Journal of Organic Chemistry. acs.org

The synthesis of β-hydroxy-1,2,3-triazoles is commonly achieved through a regioselective, three-component reaction involving an epoxide, an azide source (typically sodium azide), and a terminal alkyne. rsc.orgresearchgate.net This method relies on the initial ring-opening of the epoxide by the azide anion to form an in situ β-azidoalcohol intermediate, which then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or 'click reaction' with the alkyne. researchgate.net A significant advantage of this one-pot strategy is that it proceeds smoothly in water, a green solvent, and can be performed at room temperature. researchgate.net The attack of the azide nucleophile typically occurs at the less sterically hindered carbon of the epoxide, leading to high regioselectivity. researchgate.net

Various copper-based catalytic systems, including Cu(II)-azide complexes and Cu(II) coordination compounds, have been shown to be effective for this transformation. rsc.orgrsc.org The reaction temperature can influence the outcome; in one study using a specific Cu(II)-azide catalyst, a single product was formed at temperatures below 50 °C, while two products were formed at higher temperatures. rsc.org

Epichlorohydrin (B41342) serves as a versatile substrate for this methodology, allowing for the synthesis of both symmetric and non-symmetric β-hydroxy-1,2,3-triazoles. rsc.org The presence of both an epoxide ring and an alkyl chloride functionality in epichlorohydrin allows for controlled reaction conditions to favor the reaction at the more reactive epoxide site for the in situ generation of the organic azide. rsc.org This approach provides a green catalytic route to valuable triazole compounds containing primary and secondary alcohol functionalities. rsc.orgrsc.org

Microwave-assisted synthesis has emerged as a powerful and environmentally friendly tool for the preparation of hydroxy-1,2,3-triazoles. nih.govresearchgate.net This technique significantly accelerates reaction rates, leading to dramatic reductions in reaction times from hours to mere minutes, while often providing higher product yields compared to conventional heating methods. nih.govscientific.net The efficiency of microwave heating stems from its ability to rapidly and uniformly heat the reaction mixture, which can enhance reaction kinetics. nih.gov

A notable application is the one-pot, two-step microwave-assisted synthesis of 4-(hydroxy-(1H-1,2,3-triazol-4-yl))methyl phenol (B47542) derivatives. scientific.net This process involves the in situ generation of organic azides from corresponding halides, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. scientific.net The entire sequence occurs in the same vessel under microwave irradiation at 70 °C for just 15 minutes, avoiding the need to isolate potentially explosive azide intermediates and minimizing tedious extraction procedures. scientific.net

The benefits of microwave irradiation are well-documented in the synthesis of various triazole derivatives. nih.govtandfonline.com For example, the synthesis of coumarin-based 1,2,3-triazoles via a click reaction gave excellent yields under microwave conditions, far superior to the conventional heating route. nih.gov This alignment with green chemistry principles, through reduced energy consumption and waste generation, makes microwave-assisted synthesis a preferred method for developing libraries of bioactive molecules. nih.govrsc.org

The table below compares reaction times and yields for the synthesis of organic azides and subsequent triazole formation using microwave versus conventional methods.

SubstrateMethodTemperature (°C)TimeYield (%)
Butyl BromideMicrowave9010 min96
Hexyl BromideMicrowave8015 min89
Octyl BromideMicrowave5020 min78
Triazole 6aMicrowave7015 min81
Triazole 6aConventional7024 h75

Data adapted from Scientific.Net. scientific.net

Synthesis of Chiral and Stereoselective this compound Derivatives

The development of synthetic routes to chiral and stereoselective this compound derivatives is crucial for applications in medicinal chemistry, where stereochemistry often dictates biological activity. Asymmetric synthesis of these compounds can be achieved through strategies such as the use of chiral starting materials or chiral catalysts.

One effective approach involves the kinetic resolution of a racemic starting material, followed by a cycloaddition reaction. For instance, the kinetic resolution of racemic α-ethynyl alcohol can produce an enantioenriched alcohol with good yields and high enantiomeric excess (ee). acs.orgnih.gov This resolved chiral alcohol, containing a terminal alkyne, can then serve as a key building block.

The subsequent enantioselective copper-catalyzed azide-alkyne cycloaddition (E-CuAAC) reaction of this chiral tertiary α-ethynyl alcohol with an azide yields a chiral α-1,2,3-triazole derivative bearing a tertiary alcohol. acs.orgnih.gov This method has been shown to produce the desired chiral triazoles in good yields (70–99%) and with moderate to high enantiomeric excess (48–96% ee). nih.gov This synthetic pathway provides valuable access to enantiomerically enriched hydroxy-substituted triazoles, which are useful for the development of new bioactive compounds. acs.orgnih.gov

Elucidation of Structure and Bonding in 1 Hydroxy 1,2,3 Triazole Through Advanced Spectroscopic Techniques

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unequivocal identification of 1-Hydroxy-1,2,3-triazole. Unlike low-resolution MS, HRMS measures the mass of the molecular ion with extremely high precision (typically to four or more decimal places). This allows for the calculation of a unique elemental formula. rsc.org For this compound, the exact mass is a definitive characteristic that distinguishes it from any other compound with the same nominal mass. nih.gov

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₂H₃N₃O

Analysis of the fragmentation patterns in the mass spectrum can further support the proposed structure. Common fragmentation pathways for 1,2,3-triazoles include the loss of a neutral nitrogen molecule (N₂). For an N-hydroxy compound, the loss of a hydroxyl radical (•OH) is also a plausible fragmentation pathway. Observing fragments corresponding to these losses helps to confirm the presence of both the triazole ring and the N-hydroxy group.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding framework of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds, and is associated with a characteristic frequency.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint, allowing for the identification of key functional groups. For this compound, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to the vibrations of the hydroxyl group, the triazole ring, and the N-O bond.

While a definitive, experimentally recorded FT-IR spectrum for unsubstituted this compound is not widely available in the literature, a detailed assignment of its vibrational modes can be predicted based on extensive studies of the parent 1,2,3-triazole and related N-hydroxy compounds. nih.govnih.gov The key vibrational frequencies and their assignments are summarized in the table below.

The most prominent and diagnostically useful bands for this compound would be the O-H stretching vibration, typically appearing as a broad band in the region of 3200-3600 cm⁻¹, and the N-O stretching vibration. The triazole ring itself is characterized by a series of ring stretching and deformation modes. nih.govresearchgate.net The C-H stretching vibrations of the triazole ring are expected above 3000 cm⁻¹, while ring stretching and bending vibrations appear in the 900-1500 cm⁻¹ region.

Interactive Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3600-3200O-H StretchHydroxyl (-OH)
3150-3100C-H StretchTriazole Ring
1500-1400N=N StretchTriazole Ring
1450-1350O-H BendHydroxyl (-OH)
1300-1200C-N StretchTriazole Ring
1250-1150Ring Breathing/DeformationTriazole Ring
1100-1000N-O StretchN-Hydroxy
1000-900Ring DeformationTriazole Ring
880-840C-H Out-of-plane BendTriazole Ring

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. nih.govhazenresearch.com By analyzing the diffraction pattern of X-rays passing through a crystal, one can deduce the precise coordinates of each atom, leading to a detailed model of the molecule's structure in the solid state.

Single crystal X-ray diffraction (SCXRD) is the gold standard for obtaining high-resolution structural data. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular geometry. Furthermore, for chiral molecules that crystallize in a non-centrosymmetric space group, SCXRD can be used to determine the absolute configuration.

As of this writing, a single crystal X-ray diffraction study for the parent compound, this compound, has not been reported in the peer-reviewed literature. Consequently, definitive experimental data on its crystal system, space group, and precise bond parameters are not available.

However, were such a study to be conducted, it would yield critical information, as outlined in the hypothetical data table below. This information would be invaluable for validating theoretical calculations of the molecule's structure, understanding intermolecular interactions such as hydrogen bonding in the solid state, and correlating its structure with its physical and chemical properties. The analysis of numerous substituted 1,2,3-triazole derivatives by SCXRD has been instrumental in understanding the electronic and steric effects of various substituents on the triazole ring's geometry. mdpi.comnih.govmostwiedzy.pl

Interactive Table 2: Hypothetical Crystallographic Data for this compound

ParameterExpected Information
Chemical FormulaC₂H₃N₃O
Formula Weight85.07 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (ų)To be determined
Z (molecules per unit cell)To be determined
Density (calculated)To be determined (g/cm³)
Bond Lengths (Å)e.g., N-O, O-H, C=C, C-N, N=N, N-N
Bond Angles (°)e.g., C-N-N, N-N-N, C-C-N
Torsion Angles (°)To be determined

Computational and Theoretical Investigations of 1 Hydroxy 1,2,3 Triazole

Quantum Chemical Calculations

Quantum chemical methods are powerful tools for investigating molecular systems at the atomic level. For 1-hydroxy-1,2,3-triazole, these calculations have been instrumental in understanding its fundamental properties.

For a more rigorous and high-accuracy understanding of the energetic landscape of this compound, ab initio methods have been employed. These methods, which are based on first principles without empirical parameterization, offer a detailed picture of electron correlation effects, which are crucial for accurately describing molecules with multiple lone pairs and pi systems.

A seminal study conducted a detailed investigation into the tautomerism of this compound using various levels of ab initio theory, from Hartree-Fock (HF) with a 3-21G basis set up to Møller-Plesset perturbation theory (MP2 and MP4) with larger basis sets like 6-31+G*. nih.gov These high-level calculations revealed that the inclusion of electron correlation is critical for accurately predicting the relative stabilities of the different tautomers. nih.gov The study found that at the highest levels of theory, the various tautomeric forms of this compound are quite close in energy. nih.gov

The choice of basis set is a critical factor that influences the accuracy and computational cost of quantum chemical calculations. For systems like this compound, which contain heteroatoms with lone pairs, the inclusion of polarization and diffuse functions in the basis set is important for a correct description of the electronic structure and intermolecular interactions.

Basis sets such as the Pople-style 6-31G* or 6-311++G(d,p) are commonly used for DFT studies of triazole derivatives. The latter, with its inclusion of diffuse functions (++) and polarization functions on both heavy atoms and hydrogens (d,p), is well-suited for describing potential hydrogen bonding and the electronic structure of anionic species.

Ab initio calculations on this compound have shown that larger basis sets, such as 6-31+G, are necessary to obtain reliable energy differences between tautomers, especially when electron correlation is included. nih.gov The computational cost increases significantly with the size of the basis set and the level of theory. Therefore, a balance must be struck between the desired accuracy and the available computational resources. For larger substituted triazole systems, a common strategy is to perform geometry optimizations with a smaller, more efficient basis set (e.g., 6-31G) and then perform single-point energy calculations with a larger, more accurate basis set and a higher level of theory.

Tautomerism and Isomerism of this compound

This compound can exist in several tautomeric forms, which involve the migration of a proton. Understanding the relative stabilities of these tautomers is crucial for predicting the molecule's chemical behavior.

Annular tautomerism in 1,2,3-triazoles refers to the position of the proton on the nitrogen atoms of the triazole ring. In the case of this compound, the hydroxyl group is attached to the N1 nitrogen, giving the 1-hydroxy tautomer. However, the proton from the parent 1,2,3-triazole could reside on N1 or N2, leading to 1H- and 2H- tautomers. When the hydroxyl group is present, the situation becomes more complex, with the possibility of the proton residing on different nitrogen atoms, leading to different isomers.

Computational studies have focused on the relative energies of the 1-hydroxy, 2H-hydroxy (proton on N2), and 3H-hydroxy (proton on N3) tautomers. An important ab initio study calculated the energy differences between these forms. nih.gov The results indicated that the 1-hydroxy form is the most stable, but the 2H and 3H tautomers are only slightly higher in energy. nih.gov This suggests that multiple tautomers may coexist in equilibrium. The relative energies are sensitive to the level of theory and the basis set used, with higher levels of theory that include electron correlation predicting smaller energy differences between the tautomers. nih.gov

Relative Energies of this compound Tautomers (kcal/mol)
TautomerMP4SDTQ/MP2//6-31+G* Relative Energy (kcal/mol)
This compound0.00
2H-1,2,3-triazol-1-ol2.57
3H-1,2,3-triazol-1-ol1.95

Data sourced from Anders, E., et al. (1992). nih.gov

In addition to the annular tautomerism of the triazole ring, the presence of the hydroxyl group introduces the possibility of another type of tautomerism involving the transfer of the hydroxyl proton to one of the nitrogen atoms of the triazole ring. This would result in a zwitterionic or N-oxide type structure.

Theoretical studies on proton transfer in triazole-based systems suggest that both intra- and intermolecular proton transfers are important processes. While specific computational studies on the hydroxyl group tautomerization and the associated energy barriers for the parent this compound are not extensively detailed in the available literature, research on related systems indicates that such proton transfer events are feasible. The energy barrier for such a transfer would depend on the specific proton acceptor (N2 or N3) and the surrounding environment (gas phase or solvent). Computational methods, particularly DFT, would be well-suited to model the potential energy surface for this proton transfer and to locate the transition state structure and calculate the activation energy. The equilibrium between the N-hydroxy form and its tautomers would be governed by their relative thermodynamic stabilities.

Energetic Landscapes and Transition States of Tautomeric Interconversions

Computational studies employing both semiempirical (AM1, PM3) and ab initio methods have been utilized to explore the energy differences between the tautomers of this compound. Initial findings suggest that when utilizing large basis sets and accounting for electron correlation effects, the various tautomeric forms are quite close in energy. This indicates that multiple tautomers may coexist in equilibrium, with the relative populations being sensitive to the environment and computational methodology.

For the related C5-substituted 1,2,3-triazoles, Density Functional Theory (DFT) calculations have shown that the N2-H tautomer is generally the most stable. In the case of a hydroxyl substituent at the C5 position, the N3-H tautomer is found to be more stable than the N1-H form, although the N2-H tautomer remains the most energetically favorable. While this provides some insight into the stability of hydroxylated triazoles, the specific energetic landscape of this compound, particularly the transition states connecting the N-hydroxy and N-oxide tautomers, requires more targeted computational analysis to determine the energy barriers for these interconversions.

Electronic Properties and Reactivity Prediction

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Computational methods are invaluable for probing these properties at a molecular level.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For various triazole derivatives, FMO analysis has been performed to understand their electronic behavior. However, specific HOMO and LUMO energy values for the tautomers of this compound are not yet extensively documented in the literature. Such data would be crucial for predicting its behavior in different chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound Tautomers

TautomerHOMO (eV)LUMO (eV)Energy Gap (eV)
1-Hydroxy-1H-1,2,3-triazole---
1-Hydroxy-2H-1,2,3-triazole---
1,2,3-Triazole-N-oxide---
Note: This table is for illustrative purposes. Specific calculated values are needed from dedicated computational studies.

Dipole Moments and Electrostatic Potentials

The dipole moment of a molecule is a measure of the separation of positive and negative charges and is crucial for understanding intermolecular interactions, such as hydrogen bonding and solubility. The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Computational studies on various triazole compounds have been used to determine their dipole moments and map their electrostatic potentials. These analyses are vital for predicting how this compound will interact with other molecules, including solvents and biological targets.

Table 2: Hypothetical Dipole Moments of this compound Tautomers

TautomerDipole Moment (Debye)
1-Hydroxy-1H-1,2,3-triazole-
1-Hydroxy-2H-1,2,3-triazole-
1,2,3-Triazole-N-oxide-
Note: This table is for illustrative purposes. Specific calculated values are needed from dedicated computational studies.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which can be used to quantify the stability arising from hyperconjugative and resonance interactions. By analyzing the interactions between donor (filled) and acceptor (unfilled) NBOs, one can gain a deeper understanding of the electronic factors that contribute to the stability of different tautomeric forms of this compound. This analysis can help to explain the relative energies of the tautomers and the nature of the chemical bonds within the triazole ring.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable information about its conformational flexibility and how it interacts with solvent molecules. By simulating the motion of the molecule in a solvent box, it is possible to explore its accessible conformations and to understand how the solvent influences its structure and tautomeric equilibrium. These simulations can reveal the nature of hydrogen bonding between the triazole and solvent molecules and provide insights into the solvation free energies of the different tautomers, which is crucial for understanding its behavior in solution.

Theoretical Studies of Reaction Mechanisms Involving 1-Hydroxy-1,2,3-triazoles

Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions. For 1-hydroxy-1,2,3-triazoles, computational chemistry can be used to investigate the pathways of various reactions, such as cycloadditions, substitutions, and rearrangements. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction and to identify the most likely reaction mechanism. For example, theoretical studies on the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a common method for synthesizing 1,2,3-triazoles, have provided detailed insights into the catalytic cycle. Similar computational investigations into reactions specifically involving 1-hydroxy-1,2,3-triazoles would be valuable for understanding their chemical reactivity and for designing new synthetic routes to functionalized triazole derivatives.

Computational Elucidation of Cycloaddition Pathways

The 1,2,3-triazole ring is most famously synthesized via 1,3-dipolar cycloaddition reactions, notably the Huisgen azide-alkyne cycloaddition. nih.gov Computational studies are crucial for understanding the mechanisms and regioselectivity of these reactions. DFT calculations allow researchers to map the potential energy surface of a reaction, identifying transition states and intermediates to determine the most favorable pathway.

For instance, theoretical studies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," have been used to explain the reaction's high regioselectivity for 1,4-disubstituted triazoles. nih.govmdpi.com By calculating the activation energies (free-energy barriers) for the competing pathways leading to the 1,4- and 1,5-regioisomers, the preference can be quantified. In a catalyzed reaction, the stepwise mechanism is computationally shown to have significantly different energy barriers for the formation of each isomer, explaining the observed experimental outcomes. mdpi.com

These computational models can compare catalyzed versus uncatalyzed reactions, revealing how a catalyst like copper(I) alters the reaction mechanism from a concerted process to a stepwise one, thereby lowering the activation energy and controlling the regioselectivity. mdpi.com

Table 1: Example DFT-Calculated Free-Energy Barriers for Competing Cycloaddition Pathways.
Reaction PathwayRegioisomer FormedCalculated Free-Energy Barrier (kcal/mol)Mechanism Type
Uncatalyzed Azide-Alkyne Cycloaddition1,4-isomer~26.0Concerted
Uncatalyzed Azide-Alkyne Cycloaddition1,5-isomer~26.5Concerted
Copper(I)-Catalyzed (CuAAC)1,4-isomer~4.3Stepwise
Copper(I)-Catalyzed (CuAAC)1,5-isomer~29.4Stepwise

Note: Data are representative values based on published DFT studies on related 1,2,3-triazole syntheses to illustrate the concept. mdpi.com

Prediction of Reactivity Towards Electrophilic and Nucleophilic Agents

Theoretical calculations are instrumental in predicting the chemical reactivity of this compound. By analyzing its electronic structure, specific sites within the molecule can be identified as being susceptible to either electrophilic or nucleophilic attack. Key computational tools for this purpose include Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Fukui functions. nih.govresearchgate.netresearchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO region is electron-rich and likely to donate electrons to an electrophile, while the LUMO region is electron-poor and can accept electrons from a nucleophile. nih.gov The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red or orange) are electron-rich and represent likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack. nih.govresearchgate.net The hydroxyl group's oxygen and the triazole's nitrogen atoms are typically regions of negative potential.

Fukui Functions: This DFT-based concept helps to quantify the reactivity of different atomic sites within a molecule. Fukui indices predict which atoms are most likely to accept or donate an electron, thereby identifying the most probable sites for nucleophilic and electrophilic attack, respectively. researchgate.net

Table 2: Computational Descriptors for Predicting Chemical Reactivity.
DescriptorDefinitionSignificance for Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability (nucleophilicity). Higher energy suggests greater reactivity towards electrophiles.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability (electrophilicity). Lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE)The energy difference between LUMO and HOMOA smaller gap generally implies higher reactivity and lower kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP)The 3D charge distribution mapped onto the molecular surfaceVisually identifies electron-rich (nucleophilic, red) and electron-poor (electrophilic, blue) regions. nih.govresearchgate.net
Fukui Functions (f+, f-)Measures the change in electron density at a specific point when an electron is added or removedQuantitatively predicts the most reactive sites for nucleophilic attack (f+) and electrophilic attack (f-). researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors in Chemical Design

The this compound scaffold is a valuable building block in medicinal chemistry and materials science. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural properties of a series of compounds with their biological activity or chemical properties. nih.gov In this context, derivatives of this compound can be systematically studied to build predictive models for designing new molecules with enhanced efficacy.

The process begins by calculating a wide range of molecular descriptors for each compound in a data set. These descriptors are numerical values that encode different aspects of the molecule's structure, including its topology, geometry, and electronic properties. A statistical model is then developed to find a mathematical relationship between a selection of these descriptors and the observed activity (e.g., inhibitory concentration, IC50). nih.govijpsjournal.com

For a series of compounds based on the this compound core, QSAR can identify which structural modifications—such as adding specific substituents to the triazole ring or other parts of the molecule—are likely to increase or decrease a desired activity. nih.gov This allows for the rational, in silico design of new analogs with improved properties before committing to their chemical synthesis, saving significant time and resources. ijpsjournal.com

Table 3: Examples of Molecular Descriptors Relevant to QSAR Studies of Triazole Derivatives.
Descriptor ClassExample DescriptorInformation EncodedRelevance in Chemical Design
ConstitutionalMolecular Weight (MW)The mass of the molecule.Relates to size and diffusion properties.
TopologicalWiener IndexDescribes the branching of the molecular skeleton.Correlates with molecular shape and compactness.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Lipophilicity or hydrophobicity of the molecule.Crucial for predicting membrane permeability and absorption.
ElectronicDipole MomentThe overall polarity of the molecule.Important for understanding intermolecular interactions, especially hydrogen bonding. mdpi.com
Quantum ChemicalHOMO/LUMO EnergiesElectron-donating/accepting capabilities.Relates to the molecule's ability to participate in charge-transfer interactions with a biological target.
3D-Descriptors (GETAWAY)R5e+Geometric and electronegativity information from the molecular matrix.Encodes detailed 3D structural information relevant to receptor binding. nih.gov

Reactivity Profiles and Transformational Chemistry of 1 Hydroxy 1,2,3 Triazole

Electrophilic Aromatic Substitution on the 1-Hydroxy-1,2,3-triazole Ring

The 1,2,3-triazole ring is generally considered an electron-deficient system, which typically deactivates it towards classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The presence of three electronegative nitrogen atoms reduces the electron density of the ring carbons, making them less susceptible to attack by electrophiles.

While the hydroxyl group at the N1 position is an electron-donating group, which could potentially activate the ring system, there is limited specific literature detailing successful electrophilic aromatic substitution reactions directly on the carbon atoms of the this compound ring. Functionalization of the ring is more commonly achieved during its synthesis, for instance, by using appropriately substituted alkynes and azides in cycloaddition reactions.

Nucleophilic Additions and Substitutions Involving the Hydroxyl Group

The hydroxyl group attached to the N1 nitrogen of the triazole ring is a primary site for nucleophilic reactivity, readily undergoing substitution reactions to form a variety of derivatives. This functionality is crucial for modifying the properties of the parent molecule and for linking it to other molecular fragments.

O-Alkylation and O-Arylation: The hydroxyl proton is acidic, allowing for deprotonation with a suitable base to form a triazolate anion. This anion is a potent nucleophile that can react with various electrophiles. O-alkylation is a common transformation, typically achieved by reacting the this compound with alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base like potassium carbonate. rsc.orgresearchgate.net For instance, the reaction of ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate with benzyl bromide yields the corresponding 5-(benzyloxy) derivative. rsc.org

Esterification: The hydroxyl group can be acylated to form esters. This can be accomplished using acyl chlorides or acid anhydrides, often in the presence of a base such as pyridine. nih.govscispace.com For example, 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride can be used to acylate hydroxyl groups, forming triazole-containing esters. nih.gov These esterification reactions are fundamental in creating more complex molecules and potential prodrugs.

Below is a table summarizing representative substitution reactions of the hydroxyl group.

Reactant (this compound Derivative) Reagent Base Product Reaction Type
Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylateBenzyl bromideK₂CO₃Ethyl 1-benzyl-5-(benzyloxy)-1H-1,2,3-triazole-4-carboxylate rsc.orgO-Alkylation
Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylateBenzyl bromideK₂CO₃Ethyl 5-(benzyloxy)-1-methyl-1H-1,2,3-triazole-4-carboxylate rsc.orgO-Alkylation
1-Hydroxy-1H- nih.govnih.govwikipedia.orgtriazolo[4,5-e] nih.govnih.govwikipedia.orgacs.orgtetrazine 5,7-dioxideDiazomethane-1-Methoxy-1H- nih.govnih.govwikipedia.orgtriazolo[4,5-e] nih.govnih.govwikipedia.orgacs.orgtetrazine 5,7-dioxide researchgate.netO-Alkylation
1-(2-Hydroxy-5-methylphenyl)ethanone1-Phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid chloridePyridine2-Acetyl-4-methylphenyl 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylate nih.govO-Acylation (Esterification)

Cycloaddition Reactions with this compound as a Substrate or Dipole

The most prominent cycloaddition reaction associated with 1,2,3-triazoles is their synthesis via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne. wikipedia.orgorganic-chemistry.org This reaction is the cornerstone of "click chemistry" and is the primary method for constructing the triazole ring itself, including this compound precursors. nih.govresearchgate.net

However, the participation of a pre-formed this compound ring as either the 1,3-dipole or the dipolarophile in subsequent cycloaddition reactions is not a commonly reported transformation. The aromatic stability of the triazole ring makes it generally unreactive in such reactions under standard conditions. wikipedia.org Instead, functional groups attached to the triazole ring are typically used as handles for further reactions, rather than the ring itself participating in cycloadditions.

Rearrangement Reactions and their Mechanistic Pathways

One of the characteristic reactions of substituted 1,2,3-triazoles is the Dimroth rearrangement. wikipedia.orgwikipedia.org This is an isomerization reaction where endocyclic and exocyclic nitrogen and carbon atoms can switch places, typically occurring under thermal or basic conditions. wikipedia.orgarkat-usa.org

The mechanism for the Dimroth rearrangement generally involves a ring-opening of the triazole to a diazo intermediate, followed by bond rotation and subsequent ring-closure to form the rearranged triazole isomer. wikipedia.orgrsc.org For a 1-substituted-5-amino-1,2,3-triazole, the process begins with the opening of the heterocyclic ring to form a diazo-amidine intermediate. After C-N bond rotation, a 1,3-proton shift occurs, followed by cyclization to yield a 5-(substituted-amino)-1H-1,2,3-triazole. wikipedia.orgarkat-usa.org

This rearrangement is a powerful tool for accessing different isomers of substituted triazoles that may not be directly available through other synthetic routes. rsc.orgrsc.org For example, the cycloaddition of arylsulfonyl azides with cyanoacetamides initially forms 1-arylsulfonyl-5-amino-1,2,3-triazoles, which can then be transformed via a Dimroth rearrangement into the more stable 5-arylsulfonylamino-1H-1,2,3-triazoles. arkat-usa.org This strategy has been employed in the synthesis of complex molecular architectures, including anion receptors based on calix acs.orgarenes. arkat-usa.org

Functionalization Strategies for this compound Derivatives

The functionalization of the this compound system is primarily achieved through the judicious choice of starting materials for its synthesis. The Huisgen 1,3-dipolar cycloaddition and related reactions allow for the introduction of a wide variety of substituents at different positions of the triazole ring. tandfonline.comorganic-chemistry.org

A key strategy for synthesizing 5-hydroxy-1,2,3-triazoles involves the metal-free cycloaddition of aryl azides with β-ketoesters. nih.govacs.org This method provides high yields of 1,4,5-trisubstituted 5-hydroxy-1,2,3-triazoles as single regioisomers. The nature of the substituents can be easily varied by changing the azide and β-ketoester components. nih.govacs.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another cornerstone for creating functionalized triazoles, typically yielding 1,4-disubstituted products. nih.govorganic-chemistry.org While direct synthesis of N-hydroxy triazoles via this method is less common, the triazole scaffold produced can be functionalized in subsequent steps.

The table below outlines common strategies for synthesizing functionalized hydroxy-triazole derivatives.

Strategy Reactants Key Conditions Product Type
Azide-β-ketoester cycloadditionAryl azides, 2-alkyl-substituted β-ketoestersBase-catalyzed, metal-free1,4-Diaryl/alkyl-5-alkyl-5-hydroxy-1,2,3-triazoles nih.govacs.org
Huisgen 1,3-Dipolar CycloadditionOrganic azides, Terminal alkynesHeat (thermal)Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles rsc.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Organic azides, Terminal alkynesCopper(I) catalyst (e.g., CuSO₄/sodium ascorbate)1,4-Disubstituted 1,2,3-triazoles nih.govnih.gov

Derivatization to Form Hybrid Molecular Architectures

The 1,2,3-triazole ring is an excellent linker or scaffold for constructing hybrid molecular architectures. Its chemical stability, rigid planar structure, and capacity for hydrogen bonding make it an ideal component in medicinal chemistry and materials science. tandfonline.comresearchgate.net The "click chemistry" approach is frequently used to conjugate a triazole unit with other molecular entities. mdpi.com

Hybrid molecules combining the 1,2,3-triazole core with other pharmacophores, such as benzimidazoles, have been synthesized. nih.gov In a typical approach, a molecule containing an alkyne group (e.g., a benzimidazole (B57391) derivative) is reacted with an azide-containing partner via CuAAC to generate the triazole-linked hybrid compound. nih.gov This modular approach allows for the rapid generation of libraries of complex molecules.

Similarly, 1,2,3-triazoles have been hybridized with natural products like alkaloids to enhance their biological activity and improve their pharmacokinetic properties. mdpi.com The triazole moiety can be introduced onto the alkaloid scaffold by first functionalizing the natural product with either an azide or an alkyne group, followed by a click reaction with the corresponding partner. mdpi.comnih.gov This strategy has been used to create novel derivatives of quinine (B1679958) and other alkaloids. nih.gov

Applications of 1 Hydroxy 1,2,3 Triazole in Advanced Chemical Research and Technology

Coordination Chemistry and Ligand Design

The 1,2,3-triazole ring is a well-established motif in coordination chemistry, capable of binding to metal ions through its nitrogen atoms. uq.edu.au However, the introduction of a hydroxyl group directly onto the N1 position creates the specific compound 1-hydroxy-1,2,3-triazole, and its behavior as a ligand is not widely documented in dedicated studies.

1-Hydroxy-1,2,3-triazoles as Monodentate and Multidentate Ligands

There is a significant body of research on 1,2,3-triazole derivatives acting as ligands. researchgate.net These can be simple monodentate ligands or incorporated into larger structures to act as bi-, tri-, or polydentate chelators. researchgate.netnih.gov The coordination typically occurs through the N2 or N3 atoms of the triazole ring. uq.edu.aursc.org For this compound specifically, the potential exists for it to act as a monodentate ligand, likely through the N3 atom, or potentially as a bidentate ligand involving both the N-oxide type oxygen and a nitrogen atom. However, detailed studies characterizing its role as either a monodentate or multidentate ligand are not prevalent in the current scientific literature.

Metal Complexation with Transition Metals (e.g., Copper, Ruthenium, Palladium)

Transition metal complexes involving 1,2,3-triazole scaffolds are numerous, with extensive research into their synthesis and properties with metals such as copper, ruthenium, and palladium. rsc.orgmdpi.comrsc.orgnih.govmdpi.comnih.gov These complexes are explored for applications ranging from catalysis to materials science and medicinal chemistry. nih.govrsc.org

Copper: Copper complexes with various N-substituted triazole ligands have been synthesized and structurally characterized, often revealing coordination through the N3 position. rsc.orgbeilstein-journals.orgnih.gov

Ruthenium: Ruthenium complexes containing triazole-based ligands are investigated for applications in photochemistry and catalysis. nih.govnih.gov

Palladium: Palladium-triazole complexes are of significant interest, particularly for their catalytic activity in cross-coupling reactions. mdpi.comrsc.orgnih.gov

Despite this broad interest, specific studies detailing the synthesis and characterization of stable, isolated complexes of Copper, Ruthenium, or Palladium with this compound as the primary ligand are not readily found.

Role in the Stabilization of Metal Oxidation States and Coordination Geometries

Ligands play a crucial role in dictating the preferred oxidation state and coordination geometry of a metal center. Triazole-based ligands have been shown to stabilize various oxidation states, such as Cu(I) and Cu(II), and support diverse geometries including tetrahedral, square planar, and octahedral arrangements depending on the full ligand structure and the metal ion. nih.govnih.govuobaghdad.edu.iq The specific electronic contributions of a 1-hydroxy substituent to the triazole ring and its subsequent effect on stabilizing metal oxidation states or influencing coordination geometries have not been a subject of detailed investigation in published literature.

Structural Characterization of Metal-Hydroxy-Triazole Complexes by X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of metal complexes, providing data on bond lengths, bond angles, and coordination geometry. There is a wealth of X-ray crystallographic data for metal complexes of N-alkyl and N-aryl 1,2,3-triazoles, as well as C-substituted triazoles. rsc.orgmdpi.combeilstein-journals.orgacs.orgmdpi.com These studies have been fundamental to understanding how triazoles bind to metals. However, a search of crystallographic databases and the scientific literature does not yield specific entries for the X-ray crystal structure of a metal complex where this compound is a ligand.

Catalysis and Organocatalysis

The application of triazole derivatives in catalysis is a major field of chemical research, spanning from their use as ligands in transition metal catalysis to their role in organocatalysis.

Ligands in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry," a reaction used to form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org The efficiency of this reaction can be significantly enhanced by ligands that stabilize the catalytically active Cu(I) oxidation state and prevent catalyst disproportionation or aggregation. nih.govnih.gov A variety of nitrogen-containing ligands, including those featuring triazole units themselves like tris(benzyltriazolylmethyl)amine (TBTA), have been developed for this purpose. nih.govresearchgate.net

While this compound shares a structural resemblance to additives like 1-hydroxybenzotriazole (B26582) (HOBt), which are used in other coupling reactions, its specific application as an accelerating ligand or additive in the CuAAC reaction is not a well-documented area of research. Studies tend to focus on more complex, multidentate ligands to achieve significant rate acceleration. nih.govunipi.it Therefore, detailed research findings or data tables on the performance of this compound in this specific catalytic role are not available.

Role in Other Organometallic Catalytic Cycles

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent catalytic cycle involving 1,2,3-triazoles, the triazole moiety is also integral to other organometallic processes. The triazole ring, once formed, can act as a ligand that stabilizes the catalyst or participates in subsequent reaction steps.

Ruthenium-catalyzed reactions, for instance, demonstrate the versatility of the triazole ring. In some multicomponent reactions, a ruthenium catalyst first facilitates the cycloaddition of an azide (B81097) and an alkyne to form a 4-substituted-1H-1,2,3-triazole intermediate. This triazole can remain coordinated to the ruthenium center and subsequently undergo an in-situ substitution reaction with another reactant, such as benzyl (B1604629) bromide, to yield the final N-benzylated product. mdpi.comhuji.ac.il In this cycle, the triazole is not just the product but an active intermediate within the catalytic process. The general mechanism involves the initial formation of a copper acetylide, followed by coordination of the azide, cycloaddition to form a six-membered metallacycle, and subsequent ring contraction to a copper triazolide intermediate. rsc.org Protonolysis then releases the triazole product and regenerates the active catalyst. rsc.org

Beyond cycloadditions, triazole-derived ligands are employed in other catalytic transformations. Proline-derived aminotriazole ligands have been used in homogeneous ruthenium-catalyzed hydrogenation reactions, showcasing the role of the triazole structure in creating effective catalytic environments for different chemical transformations. uq.edu.au

Design of Homogeneous and Heterogeneous Catalysts incorporating 1-Hydroxy-1,2,3-triazoles

The unique electronic properties of the 1,2,3-triazole ring, including its multiple nitrogen coordination sites and polarized carbon atom, make it an excellent component in the design of both homogeneous and heterogeneous catalysts. uq.edu.au

Homogeneous Catalysis: In homogeneous systems, 1,2,3-triazole derivatives are designed as ligands that can be fine-tuned to control the activity and selectivity of a metal center. For example, proline-derived aminotriazole ligands equipped with bulky substituents have been synthesized for use in ruthenium-catalyzed hydrogenation reactions. uq.edu.au The steric and electronic properties of the triazole ligand are crucial for achieving high catalytic activity and enantioselectivity. uq.edu.au

Heterogeneous Catalysis: For heterogeneous catalysis, the focus is on immobilizing catalytically active species to allow for easy separation and recycling. The 1,2,3-triazole unit serves as a highly effective and stable linker for anchoring metal complexes to solid supports. uq.edu.au A common strategy involves grafting triazole-containing ligands onto mesoporous silica, such as SBA-15. In one example, a pyta (pyridyl-triazole) unit was used as both a stable linker and a chelating ligand for palladium in the aerobic oxidation of benzyl alcohols. uq.edu.au Similarly, a tris(triphenylphosphine)ruthenium(II) dichloride complex has been anchored to an SBA-15 support modified with a triazole ligand. rsc.org This heterogeneous catalyst, SBA-15-Tz-Ru(II)TPP, demonstrated excellent activity and selectivity for the formation of 1,4-disubstituted triazoles and could be recycled multiple times without significant loss of reactivity. huji.ac.ilrsc.org

The design of these catalysts leverages the "click" reaction for their synthesis, allowing for a modular and efficient approach to creating robust and reusable catalytic systems. rsc.org

Catalyst TypeMetal CenterSupport/LigandApplicationReference
HomogeneousRutheniumProline-derived aminotriazoleHydrogenation reactions uq.edu.au
HeterogeneousPalladiumPyridyl-triazole on SBA-15Aerobic oxidation of benzyl alcohols uq.edu.au
HeterogeneousRuthenium(II)Triazole ligand on SBA-15Multicomponent click reactions, Hydrogen transfer huji.ac.ilrsc.org

Nanocatalysis utilizing this compound Modified Nanoparticles

Nanocatalysis represents a frontier in catalyst design, combining the high surface area of nanoparticles with the catalytic activity of metallic species. Modifying the surface of nanoparticles with 1,2,3-triazole-based ligands is a key strategy for enhancing catalyst stability, preventing aggregation, and improving performance. iipseries.org

Magnetic nanoparticles (MNPs), such as iron oxide (Fe₃O₄), are particularly attractive as catalyst supports due to their facile separation from the reaction mixture using an external magnet. rsc.org One innovative system involves coating Fe₃O₄ MNPs with Arabic gum, followed by functionalization with a ligand containing a 2-aminopyridine (B139424) unit to anchor Cu(I) ions. rsc.orgnih.gov This Fe₃O₄@AG/AP-Cu(I) nanocomposite acts as a highly efficient and recyclable catalyst for synthesizing 1,2,3-triazole derivatives in water, a green solvent. rsc.orgnih.gov The highest reaction efficiency of 95% was achieved at room temperature in 60 minutes. rsc.orgnih.gov

Other nanocatalyst designs include:

Copper nanoparticles on nanocellulose: This system provides a reusable heterogeneous catalyst for the regioselective synthesis of 1,2,3-triazoles, with nanoparticles averaging 6-7 nm in size. iipseries.org

NiO/Cu₂O nanocomposites: These have been employed as heterogeneous catalysts in Ni-Cu catalyzed azide-alkyne "click" reactions. cu.edu.eg The nanocomposite shows higher catalytic activity than Cu₂O nanoparticles alone, especially under microwave irradiation, leading to high yields and efficient product separation. cu.edu.eg

Magnetic nanocellulose and MOF hybrids: A synergistic catalyst combining magnetic nanocellulose (MNC) with the metal-organic framework (MOF) NH₂-UiO-66, modified with salicylaldehyde (B1680747) and copper ions, has been developed for triazole synthesis. doaj.org This design enhances reaction efficiency and catalyst stability. doaj.org

These examples highlight the crucial role of the triazole moiety, often installed via a click reaction, in creating advanced, stable, and environmentally friendly nanocatalytic systems. iipseries.orgrsc.org

Materials Science Applications

Integration into Functional Polymers and Supramolecular Assemblies

The 1,2,3-triazole ring is a valuable building block in materials science due to its rigidity, polarity, and ability to engage in a variety of noncovalent interactions, including hydrogen bonding and metal coordination. rsc.orgmdpi.com These features make it ideal for constructing functional polymers and complex supramolecular assemblies.

Functional Polymers: Polymers possessing 1,2,3-triazole units in their backbone are synthesized by the polymerization of monomers containing both azide and alkyne groups. mdpi.com The resulting poly(1,2,3-triazole)s exhibit high thermal stability and solubility. acs.org The large dipole moment of the triazole ring and its capacity to act as a hydrogen bond acceptor contribute to the unique properties of these materials. mdpi.com By incorporating specific functional moieties, such as chiral 2(5H)-furanone, these polymers can be endowed with properties like fluorescence and enhanced durability. acs.org

Supramolecular Assemblies: In supramolecular chemistry, the 1,2,3-triazole unit is a versatile functional group for building complex, non-covalently linked structures. rsc.org The nitrogen atoms of the ring can coordinate with metal ions, while the polarized C-H bond can act as a hydrogen-bond donor, enabling the recognition and binding of anions. rsc.orgnih.gov When alkylated to form 1,2,3-triazolium salts, the anion-binding capabilities are significantly enhanced. nih.gov This has led to the development of triazolium-based macrocycles that serve as receptors for anions, pH sensors, and components of mechanically interlocked molecules like catenanes and rotaxanes. nih.gov The synthesis of these advanced structures often relies on the CuAAC "click" reaction to form the key triazole linkages. nih.gov

Role as Linkers in Organic Donor-Acceptor Materials

The 1,2,3-triazole ring serves as an effective and versatile covalent linker for connecting electron-donating (D) and electron-accepting (A) moieties in functional organic materials. nih.govresearchgate.net The "click" chemistry approach provides a straightforward and highly efficient method to synthesize these D-A conjugates. nih.gov The triazole linker is not merely a passive spacer; its electronic properties and substitution pattern can be used to fine-tune the degree of intramolecular charge transfer (ICT), which is critical for applications in solar energy storage and photovoltaics. nih.govnih.gov

In one study, a series of zinc porphyrin (ZnP, donor) and fullerene (C₆₀, acceptor) conjugates were synthesized with a 1,4-disubstituted 1,2,3-triazole linker. nih.gov Researchers found that altering the connectivity to the phenyl rings and the orientation of the triazole itself had a significant impact on the rates of charge separation and charge recombination. nih.gov

Systematic studies on D-A chromophores linked by 1,2,3-triazoles have shown that chemical modifications, such as altering the triazole's substitution pattern, can dramatically alter the material's emission wavelengths without significantly affecting its absorption profile. nih.gov The degree of charge transfer in these materials is strongly influenced by the triazole linkage, the polarity of the surrounding solvent (solvatochromism), and structural relaxation in the excited state. nih.gov By carefully designing the triazole linker, it is possible to control the singlet-triplet energy gap, making some of these materials candidates for thermally activated delayed fluorescence (TADF) applications. nih.gov

Development of Optoelectronic Materials and Fluorescent Brightening Agents

The unique electronic structure of the 1,2,3-triazole ring makes it a valuable component in the development of optoelectronic materials, including those for organic light-emitting diodes (OLEDs) and fluorescent labels. researchgate.netktu.edu

Optoelectronic Materials: Donor-acceptor materials linked by 1,2,3-triazoles have been investigated for use in OLEDs. researchgate.netktu.edu The triazole can function as part of a large band gap conjugated system or as a hole-blocking material. researchgate.net Chromophores composed of functionalized fluorene (B118485) (donor) and benzo[1,2-d:4,5-d′]bis( uq.edu.auiipseries.orgrsc.orgtriazole) (acceptor) units have been synthesized and shown to be highly emissive. rsc.org The specific arrangement (regioisomerism) of these units dramatically affects their emission color and amplified spontaneous emission (ASE) thresholds, highlighting their potential as organic laser materials. rsc.org

Fluorescent Brightening Agents and Labels: Polymers containing 1,2,3-triazole units have been synthesized that exhibit strong fluorescent brightening properties. acs.org These materials possess high thermal stability and resistance to UV degradation. acs.org The extended aromatic conjugation possible within the poly-1,2,3-triazole structure contributes to their fluorescent characteristics. acs.org

Furthermore, novel classes of fluorescent labels have been developed based on the 4,5-bis(arylethynyl)-1,2,3-triazole core. nih.gov These molecules exhibit fluorescence with exceptionally large Stokes shifts (the difference between the absorption and emission maxima), often exceeding 150 nm. nih.gov The fluorescent properties can be easily tuned by changing the substituents on the aryl rings, and their low cytotoxicity makes them promising for bioimaging applications, such as labeling proteins and cells. nih.gov Aurone-derived 1,2,3-triazoles have also been identified as potential fluorophores with large Stokes shifts, showing increased fluorescence in aqueous environments suitable for live-cell imaging. rsc.orgnih.gov

Compound ClassApplicationKey Optical PropertyReference
Poly-1,2,3-triazolesFluorescent Brightening AgentsStrong fluorescence, UV resistance acs.org
Fluorene-benzobis(triazole) chromophoresOrganic Laser MaterialsAmplified Spontaneous Emission (ASE) rsc.org
4,5-Bis(arylethynyl)-1,2,3-triazolesFluorescent LabelsLarge Stokes shifts (>150 nm), Tunable emission nih.gov
Aurone-derived 1,2,3-triazolesBioimaging ProbesLarge Stokes shifts (~118 nm), Fluorescence in aqueous media rsc.orgnih.gov
Hydroxyphenyl-substituted 1,2,3-triazolesFluorescent MoleculesLarge Stokes shifts (8000–13,000 cm⁻¹) figshare.com

Application as Corrosion Inhibitors: Adsorption Mechanisms and Surface Interactions

The utility of this compound and its derivatives as corrosion inhibitors is an area of significant interest in materials science. These compounds are effective at protecting various metals and alloys from degradation in aggressive environments, such as acidic solutions. encyclopedia.pubmdpi.comnih.gov The inhibitory action of these molecules is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.

The adsorption of this compound onto a metal surface can occur through a combination of physical and chemical interactions. encyclopedia.pub The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons, as well as the π-electrons of the triazole ring, facilitates the adsorption process. encyclopedia.pubnih.gov The adsorption mechanisms are generally categorized as physisorption, chemisorption, or a combination of both.

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface may be positively charged, while the triazole can be protonated, leading to adsorption of anions from the acid. The protonated triazole can then interact with these adsorbed anions.

Chemisorption is a more direct and stronger interaction involving the sharing of electrons between the inhibitor molecule and the metal surface. This results in the formation of a coordinate covalent bond. The lone pair electrons of the nitrogen and oxygen atoms in this compound can be donated to the vacant d-orbitals of the metal atoms, leading to the formation of a stable, protective film. encyclopedia.pub The π-electrons of the triazole ring can also participate in this interaction. encyclopedia.pub

The hydroxyl group (-OH) in the this compound moiety can play a crucial role in the adsorption process. It can act as an additional anchoring point to the metal surface through its oxygen atom and can also participate in hydrogen bonding, which can strengthen the protective film.

The effectiveness of these inhibitors is influenced by factors such as the concentration of the inhibitor, the temperature, the nature of the metal, and the composition of the corrosive medium. mdpi.comresearchgate.net The protective film formed by the adsorbed inhibitor molecules acts as a barrier, isolating the metal from the corrosive environment and thereby reducing the rates of both anodic and cathodic reactions in the corrosion process. encyclopedia.pub

Table 1: Adsorption Characteristics of Triazole-based Corrosion Inhibitors

Inhibitor TypeMetal/AlloyCorrosive MediumPrimary Adsorption MechanismKey Molecular Features for Adsorption
1,2,3-Triazole derivativesSteels, Copper, Aluminum, and their alloysAcidic solutions (e.g., HCl, H2SO4)Chemisorption and PhysisorptionHeteroatoms (N, O) with lone pair electrons, π-electrons of the triazole ring.
Benzotriazole (BTA)Copper and its alloysAqueous solutionsChemisorptionFormation of a protective Cu-BTA complex.
1-HydroxybenzotriazoleMild SteelH2SO4Mixed (predominantly cathodic)Presence of the hydroxyl group enhances adsorption. mdpi.com

Scaffold Engineering in Organic Synthesis

The this compound scaffold is a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique structural and electronic properties make it a valuable tool for scaffold engineering, which involves the strategic modification of molecular frameworks to enhance desired properties such as biological activity, selectivity, and pharmacokinetic profiles.

Bioisosteric Replacement Strategies for Carboxylic Acid and Amide Mimicry

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design. unito.it The this compound moiety has emerged as a promising bioisostere for carboxylic acids and amides. unimore.itresearchgate.net

The hydroxyl group on the triazole ring imparts acidic properties, allowing it to mimic the carboxyl group in interactions with biological targets. researchgate.netrsc.org This substitution can be advantageous as the triazole ring is generally more stable to metabolic degradation than a carboxylic acid. Furthermore, the triazole scaffold provides opportunities for regioselective substitution on its nitrogen atoms, enabling the fine-tuning of the molecule's spatial arrangement and electronic properties to optimize interactions with a biological receptor. rsc.org

The 1,2,3-triazole ring can also serve as a surrogate for the amide bond. nih.govnih.govresearchgate.net The triazole ring is a rigid, planar structure that can mimic the geometry of a trans-amide bond. nih.gov This replacement can enhance the metabolic stability of peptides by removing the labile amide linkage, which is susceptible to enzymatic cleavage. nih.govnih.gov The triazole's dipole moment and hydrogen bonding capabilities can also replicate the key interactions of the amide group. researchgate.net

Scaffold Hopping for Structural Diversification in Compound Libraries

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a bioactive molecule with a different scaffold while retaining its biological activity. unito.itrsc.orgnih.gov This approach is used to explore new chemical space, improve properties, and develop novel intellectual property. The 4-hydroxy-1,2,3-triazole system is a valuable tool for scaffold hopping. researchgate.netrsc.orgrsc.org

For instance, a phenolic moiety in a lead compound can be replaced with a 4-hydroxy-1,2,3-triazole scaffold. unito.itresearchgate.netrsc.orgrsc.org This substitution can lead to compounds with improved properties, such as enhanced binding affinity or better pharmacokinetic profiles. The triazole ring offers three points for substitution, allowing for greater structural diversity and the ability to orient substituents in specific vectors to probe the binding pocket of a target protein. rsc.org

Design of Peptidomimetics and Constrained Peptides

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. nih.gov The 1,2,3-triazole ring is a key structural element in the design of peptidomimetics. nih.govnih.govfrontiersin.org Replacing one or more amide bonds in a peptide with a 1,4-disubstituted 1,2,3-triazole ring can create peptidomimetics with increased resistance to proteolytic degradation. nih.govnih.gov

The triazole ring acts as a rigid and stable linker that mimics the trans-amide bond geometry. nih.gov This conformational constraint can be used to lock the peptide backbone into a specific bioactive conformation, which can lead to increased potency and selectivity. The synthesis of such peptidomimetics is often facilitated by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which is a highly efficient and regioselective method for forming the 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov

Derivatization of Natural Products with the Hydroxy-Triazole Moiety

Natural products are a rich source of bioactive compounds and have historically been a cornerstone of drug discovery. However, their therapeutic potential can sometimes be limited by factors such as poor solubility, metabolic instability, or undesirable side effects. Chemical derivatization of natural products is a common strategy to overcome these limitations.

The this compound moiety can be introduced into natural product scaffolds to create novel derivatives with improved properties. The triazole ring can be appended to a natural product using the versatile click chemistry, allowing for the rapid generation of libraries of derivatives for biological screening. The hydroxyl group on the triazole can serve as a handle for further functionalization or can participate in key interactions with biological targets. This approach allows for the systematic exploration of the structure-activity relationships of natural products and can lead to the discovery of new therapeutic agents.

Table 2: Applications of this compound in Scaffold Engineering

ApplicationStrategyExample of Replaced MoietyKey Advantages of Hydroxy-Triazole Scaffold
Bioisosteric ReplacementMimicry of Carboxylic Acids and AmidesCarboxylic acid, Amide bondEnhanced metabolic stability, tunable acidity, rigid conformation. unimore.itresearchgate.net
Scaffold HoppingStructural DiversificationPhenolic ringExploration of new chemical space, improved pharmacokinetic properties, multiple points for substitution. rsc.orgnih.gov
Peptidomimetics DesignAmide Bond SurrogateAmide linkage in peptidesIncreased resistance to proteolysis, conformational constraint, synthetic accessibility via click chemistry. nih.govnih.gov
Natural Product DerivatizationStructural ModificationVarious functional groups on natural productsImproved physicochemical and biological properties, rapid library synthesis.

Future Outlook and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of 1-hydroxy-1,2,3-triazoles is a primary focus of current research. Green chemistry principles are being integrated into synthetic strategies to minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of development include:

Green Solvents: The use of water, glycerol, ionic liquids, and deep eutectic solvents is being explored as alternatives to traditional volatile organic compounds. researchgate.netmdpi.com Water, in particular, is a highly attractive solvent for the synthesis of β-hydroxy-1,2,3-triazoles. rsc.org The synthesis of 1,2,3-triazoles in aqueous media has been successfully demonstrated through methods like "Click" chemistry and Suzuki–Miyaura cross-coupling reactions. google.com

Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processes, including improved safety, scalability, and reaction control. mdpi.com Flow synthesis of 1,2,3-triazoles has been achieved using heterogeneous catalysts like copper-on-charcoal, allowing for high yields and good functional group tolerance. iosrjournals.orgnih.gov This methodology has been successfully applied to the gram-scale production of 1,2,3-triazole derivatives. nih.gov

Alternative Energy Sources: Non-conventional energy sources such as ultrasound and microwave irradiation are being employed to accelerate reaction rates and improve yields in the synthesis of 1,2,3-triazoles. mdpi.comresearchgate.net

Novel Catalytic Systems: Research is ongoing to develop more efficient and recyclable catalysts. This includes the use of copper nanoparticles and Cu(II)-azide complexes which have shown to be active catalysts for preparing 1,2,3-triazole based compounds containing alcoholic functionalities. rsc.orgresearchgate.net Furthermore, copper-free protocols using zinc-based heterogeneous catalysts are being investigated to provide more sustainable and eco-friendly options. lifechemicals.com

Synthetic ApproachKey FeaturesRepresentative Catalyst/Solvent
Green Solvents Use of environmentally benign solvents.Water, Glycerol, Ionic Liquids
Flow Chemistry Continuous processing for improved safety and scalability.Copper-on-charcoal
Ultrasound-Assisted Synthesis Accelerated reaction rates and high efficiency.N/A
Novel Catalysis Recyclable and sustainable catalyst systems.Copper nanoparticles, ZnO nanocrystals

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A deeper understanding of the dynamic processes involving 1-hydroxy-1,2,3-triazoles, such as tautomerism and reaction kinetics, requires the application of advanced spectroscopic techniques. While standard methods like NMR (¹H and ¹³C), FT-IR, and mass spectrometry are routinely used for structural characterization, future research will increasingly rely on more sophisticated methods. researchgate.netacs.org

Emerging techniques in this area include:

In-situ Spectroscopy: Techniques like in-situ IR and NMR spectroscopy will be crucial for monitoring reaction progress in real-time, providing valuable kinetic data and insights into reaction mechanisms.

Time-Resolved Spectroscopy: Ultrafast spectroscopic methods, such as pump-probe spectroscopy, can be employed to study the dynamics of short-lived intermediates and transition states, offering a more complete picture of reaction pathways.

Computational NMR Spectroscopy: The correlation of calculated and experimental NMR chemical shifts is a powerful tool for studying dynamic equilibria, such as the prototropic tautomerism of the NH-proton in the triazole ring. nih.gov This approach can help to identify the most stable conformations in dynamic systems.

Integration of Machine Learning and AI in Computational Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of novel 1-hydroxy-1,2,3-triazole derivatives with tailored properties. These computational tools can accelerate the research and development process by predicting molecular properties, optimizing reaction conditions, and identifying promising new compounds.

Future applications of AI and ML in this field include:

Property Prediction: ML models can be trained to predict a wide range of properties for this compound derivatives, including their reactivity, solubility, and biological activity. researchgate.net This allows for the rapid screening of large virtual libraries to identify candidates with desired characteristics.

Reaction Optimization: AI algorithms can be used to optimize synthetic routes by predicting reaction outcomes under different conditions, leading to higher yields and reduced experimental effort. mdpi.com

De Novo Design: Generative models can design entirely new this compound-based molecules with specific target properties, opening up new avenues for drug discovery and materials science.

Catalyst Design: AI can assist in the design of novel catalysts for the synthesis of 1-hydroxy-1,2,3-triazoles by predicting their activity and selectivity.

Exploration of Unconventional Reactivity and Catalyst Design

Moving beyond traditional synthetic methods, the exploration of unconventional reactivity and the design of novel catalysts are key to unlocking the full potential of 1-hydroxy-1,2,3-triazoles.

Promising areas of research include:

Photocatalysis: Visible-light-mediated photocatalysis offers a green and sustainable approach to organic synthesis. The use of photocatalysts for the preparation of β-hydroxy triazole derivatives is an emerging area of interest. iosrjournals.org

Electrosynthesis: Electrochemical methods provide a reagent-free and environmentally friendly way to drive chemical reactions. The electrochemical synthesis of triazole-fused heterocycles has been demonstrated and could be adapted for 1-hydroxy-1,2,3-triazoles. mdpi.comresearchgate.netnih.gov

N-O Bond Cleavage: The cleavage of the N-O bond in precursors like oximes, followed by cyclization, represents an unconventional route to 1,2,3-triazoles and could be explored for the synthesis of N-hydroxy derivatives. rsc.orgmdpi.com

Ring-Opening Reactions: Investigating the ring-opening chemistry of 1-hydroxy-1,2,3-triazoles could lead to the discovery of novel transformations and the synthesis of new classes of compounds. nih.govresearchgate.net

Novel Catalyst Design: The development of innovative catalysts, such as copper-free bimetallic nanoheterostructures (e.g., Ag–Zn), is crucial for achieving higher efficiency and selectivity in triazole synthesis. nih.gov Heterogeneous catalysts are also gaining attention due to their ease of separation and recyclability. researchgate.net

Unconventional ApproachPotential Advantages
Photocatalysis Utilizes light as a clean energy source.
Electrosynthesis Avoids the use of chemical oxidants or reductants.
N-O Bond Cleavage Provides alternative synthetic pathways from readily available starting materials.
Ring-Opening Reactions Access to novel molecular scaffolds.
Novel Catalysts Improved efficiency, selectivity, and sustainability.

Multi-Functional Materials and Supramolecular Chemistry with Hydroxy-Triazoles

The unique structural and electronic properties of 1-hydroxy-1,2,3-triazoles make them attractive building blocks for the construction of multi-functional materials and complex supramolecular architectures. The presence of the hydroxyl group, in addition to the triazole ring, provides multiple sites for non-covalent interactions, such as hydrogen bonding and metal coordination.

Future research in this area will likely focus on:

Metal-Organic Frameworks (MOFs): The use of this compound derivatives as ligands for the construction of MOFs is a promising area. mdpi.commdpi.comresearchgate.netresearchgate.net The hydroxyl group can act as an additional coordination site, leading to novel network topologies and enhanced functional properties, such as gas storage and catalysis.

Functional Polymers and Hydrogels: Incorporating this compound units into polymer backbones can lead to materials with tailored properties. researchgate.net The triazole moiety can enhance thermal stability and provide sites for cross-linking, while the hydroxyl group can improve hydrophilicity and provide opportunities for further functionalization. This is particularly relevant for the development of advanced hydrogels for biomedical applications. nih.govnih.govmdpi.com

Supramolecular Self-Assembly: The ability of the 1,2,3-triazole ring to participate in hydrogen bonding and π-π stacking interactions makes it an excellent motif for directing the self-assembly of molecules into well-defined supramolecular structures. rsc.orgmdpi.comresearchgate.net The additional hydroxyl group in 1-hydroxy-1,2,3-triazoles can provide further control over the self-assembly process, leading to the formation of complex and functional architectures. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-Hydroxy-1,2,3-triazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Oxidation of 1H-1,2,3-triazole : React 1H-1,2,3-triazole with meta-chloroperbenzoic acid (MCPBA) or a mixture of H₂O₂ and formic acid under controlled temperature (25–50°C) to yield this compound. Yields ~65% .
  • Cu(I)-catalyzed cycloaddition : Use azide-alkyne cycloaddition (CuAAC) with terminal alkynes and organic azides. This method is robust, regioselective (1,4-substitution), and compatible with aqueous or organic solvents. Post-synthesis oxidation (e.g., H₂O₂) introduces the hydroxyl group .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify using column chromatography or recrystallization.

Q. How can the structure and purity of this compound derivatives be confirmed experimentally?

  • Methodology :

  • Spectroscopic analysis : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing 1,4- vs. 1,5-substitution in triazoles). IR spectroscopy identifies hydroxyl stretches (~3200–3600 cm⁻¹) .
  • Elemental analysis : Compare calculated and experimental C/H/N/O percentages to verify stoichiometry .
  • Melting point determination : Compare with literature values to assess purity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodology :

  • Antimicrobial testing : Perform broth microdilution assays (e.g., MIC determination) against Gram-positive/negative bacteria and fungi. Use derivatives like Schiff bases or carboxylate analogs for enhanced activity .
  • Enzyme inhibition assays : Target enzymes such as 14-α-demethylase (fungal CYP51) using molecular docking (PDB: 3LD6) to predict binding affinity, followed by in vitro validation .

Advanced Research Questions

Q. How do mechanistic studies explain the regioselectivity of Cu(I)-catalyzed synthesis of 1,2,3-triazole precursors?

  • Methodology :

  • Kinetic profiling : Use DFT calculations to analyze transition states and activation barriers. The Cu(I) catalyst lowers the energy barrier for 1,4-regioselectivity via π-coordination with alkynes .
  • Isotopic labeling : Track reaction pathways using ¹⁵N-labeled azides to confirm dipolar cycloaddition mechanisms .

Q. How can contradictory data on catalytic efficiency in triazole synthesis be resolved?

  • Methodology :

  • Comparative studies : Test alternative catalysts (e.g., Ru for 1,5-selectivity) under identical conditions. Variables include solvent polarity, temperature, and ligand effects .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., Cu(I) concentration, reaction time) affecting yield and selectivity .

Q. What strategies improve the thermal stability and degradation resistance of this compound derivatives?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres. Derivatives with electron-withdrawing groups (e.g., nitro, halogens) often exhibit higher stability .
  • Kinetic studies : Determine Arrhenius parameters (activation energy, pre-exponential factor) for OH radical oxidation using FTIR or GC/MS .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., antimicrobial or anticancer targets). Validate with MD simulations to assess stability .
  • QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets .

Q. What explains the variable regioselectivity in electrophilic substitution reactions of this compound?

  • Methodology :

  • Substituent-directed synthesis : Introduce directing groups (e.g., methyl, phenyl) at specific positions to control halogenation or nitration sites. For example, bromination at C4/C5 occurs in aqueous Br₂ at 45°C .
  • X-ray crystallography : Resolve crystal structures to confirm regiochemical outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.